11-Amino-1-undecanethiol hydrochloride
CAS No.: 143339-58-6
Cat. No.: VC21162049
Molecular Formula: C11H26ClNS
Molecular Weight: 239.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143339-58-6 |
|---|---|
| Molecular Formula | C11H26ClNS |
| Molecular Weight | 239.85 g/mol |
| IUPAC Name | 11-aminoundecane-1-thiol;hydrochloride |
| Standard InChI | InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H |
| Standard InChI Key | LOQACAFAHHWTBJ-UHFFFAOYSA-N |
| SMILES | C(CCCCCN)CCCCCS.Cl |
| Canonical SMILES | C(CCCCCN)CCCCCS.Cl |
Introduction
Chemical Identity and Structure
11-Amino-1-undecanethiol hydrochloride (CAS: 143339-58-6) is defined by its unique molecular structure featuring a linear 11-carbon chain with a thiol group (-SH) at one end and an amino group (-NH₂) at the opposite terminus. The compound exists as a hydrochloride salt, which significantly affects its solubility and handling properties.
Chemical Properties
The compound possesses distinctive chemical properties that make it valuable for various scientific applications:
| Property | Value |
|---|---|
| IUPAC Name | 11-aminoundecane-1-thiol;hydrochloride |
| CAS Number | 143339-58-6 |
| Molecular Formula | C₁₁H₂₆ClNS |
| Molecular Weight | 239.85 g/mol |
| InChI | InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H |
| Canonical SMILES | C(CCCCCN)CCCCCS.Cl |
The presence of both thiol and amino functional groups gives this compound its amphiphilic character, allowing it to interact with both hydrophilic and hydrophobic environments. The thiol group exhibits strong affinity for metal surfaces, particularly gold, which facilitates the formation of well-ordered self-assembled monolayers through Au-S bonding.
Structural Characteristics
The 11-carbon chain length provides an optimal balance of flexibility and stability when forming SAMs. This characteristic length allows for efficient packing of molecules on surfaces while maintaining sufficient mobility for self-assembly processes. The terminal amino group remains exposed at the SAM surface, providing functionality for further chemical modifications or biological interactions.
Synthesis Methods
The preparation of high-purity 11-Amino-1-undecanethiol hydrochloride is crucial for its applications in surface chemistry and nanotechnology.
Kyushu University Synthesis Method
A significant advancement in the synthesis of this compound was reported by researchers at Kyushu University. Their publication described "a convenient, reliable synthesis of 11-amino-1-undecanethiol hydrochloride suitable for self-assembled monolayer study with sufficient purity." A key innovation in their approach was the isolation of an intermediate isothiuronium salt, which enabled the achievement of maximum purity in the final product .
General Synthetic Approaches
Typical synthetic routes for 11-Amino-1-undecanethiol hydrochloride may involve:
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Reaction of 11-aminoundecanoic acid with thionyl chloride to form an acyl chloride intermediate
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Subsequent reaction with hydrogen sulfide to introduce the thiol functionality
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Conversion to the hydrochloride salt through reaction with HCl
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Purification steps to ensure high purity required for SAM applications
Applications in Surface Chemistry
The unique structure of 11-Amino-1-undecanethiol hydrochloride makes it exceptionally valuable in various surface chemistry applications.
Self-Assembled Monolayers
The primary application of this compound is in the formation of self-assembled monolayers on gold and other metal surfaces. When exposed to these surfaces, the thiol groups form strong bonds with the metal substrate, while the long alkyl chains align through van der Waals interactions, creating a well-ordered monolayer with the amino groups exposed at the interface.
These SAMs provide:
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Precisely controlled surface modification
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Tunable surface properties
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Platforms for further functionalization
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Stable interfaces for various applications
Surface Modification for Biosensing
The exposed amino groups in SAMs formed by 11-Amino-1-undecanethiol hydrochloride provide active sites for further chemical modification, making them valuable in biosensing applications. These SAMs can be used to immobilize various biomolecules, including:
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Proteins and antibodies
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DNA and RNA
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Enzymes
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Small molecule ligands
This capability is particularly valuable in dielectric modified field effect transistors (DMFETs), where the compound helps arrange bio-molecular systems in nanogaps to detect protein-ligand binding events.
Chemical Reactivity
Understanding the chemical reactivity of 11-Amino-1-undecanethiol hydrochloride is essential for its applications in surface chemistry and materials science.
Thiol Group Reactions
The thiol functional group can participate in several important reactions:
| Reaction Type | Example Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, Iodine | Disulfides |
| Metal Binding | Gold, Silver, Copper surfaces | Metal thiolates (SAMs) |
| Nucleophilic Addition | Alkenes, Epoxides | Thioethers |
These reactions are crucial for the compound's application in SAM formation and surface functionalization.
Amino Group Reactions
The terminal amino group provides additional reactivity for surface modification:
| Reaction Type | Example Reagents | Major Products |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides | N-substituted derivatives |
| Acylation | Acyl chlorides, Anhydrides | Amides |
| Schiff Base Formation | Aldehydes, Ketones | Imines |
The diversity of possible reactions with the amino group makes 11-Amino-1-undecanethiol hydrochloride-based SAMs versatile platforms for a wide range of applications.
Comparative Analysis
11-Amino-1-undecanethiol hydrochloride belongs to a family of functionalized alkanethiols used in surface chemistry.
Comparison with Related Compounds
The performance of 11-Amino-1-undecanethiol hydrochloride can be compared with other functionalized alkanethiols:
| Compound | Chain Length | Terminal Group | SAM Stability | Key Applications |
|---|---|---|---|---|
| 11-Amino-1-undecanethiol hydrochloride | 11 | -NH₂ | High | Biosensing, Surface modification |
| 8-Amino-1-octanethiol hydrochloride | 8 | -NH₂ | Moderate | Similar applications, less stable SAMs |
| 6-Amino-1-hexanethiol hydrochloride | 6 | -NH₂ | Lower | Limited biosensing applications |
| 11-Mercaptoundecanoic acid | 11 | -COOH | High | pH-responsive surfaces |
The 11-carbon chain of 11-Amino-1-undecanethiol hydrochloride provides optimal stability for SAM formation while maintaining sufficient flexibility for effective self-assembly.
Research Applications
The unique properties of 11-Amino-1-undecanethiol hydrochloride have led to its use in various research applications.
Biosensing Technologies
In biosensing applications, SAMs formed from this compound serve as platforms for immobilizing biomolecules. These systems have been used to develop sensors for:
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Protein-ligand interactions
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DNA hybridization
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Enzyme activity
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Small molecule detection
The compound is particularly valuable in dielectric modified field effect transistors (DMFETs), where it arranges bio-molecular systems in nanogaps to detect specific binding events.
Nanomaterials Development
The ability to form well-ordered SAMs makes 11-Amino-1-undecanethiol hydrochloride valuable in nanomaterials research:
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Creating templates for nanoparticle assembly
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Developing functionalized nanostructures
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Engineering surfaces with specific properties
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Building complex multi-layered systems
These applications leverage the compound's ability to create precise, reproducible surface modifications.
Ongoing Research Directions
Current research involving 11-Amino-1-undecanethiol hydrochloride focuses on several promising directions.
Advanced Biosensing Platforms
Researchers are developing increasingly sophisticated biosensing platforms using SAMs formed from this compound. These efforts aim to:
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Improve detection sensitivity and specificity
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Enable multiplexed detection of multiple analytes
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Develop real-time monitoring capabilities
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Miniaturize sensing platforms for point-of-care applications
The amino functionality provides versatile attachment points for various recognition elements, making these systems adaptable to different sensing needs.
Biomedical Applications
The biocompatibility of amino-terminated SAMs has sparked interest in biomedical applications:
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Cell culture substrates with controlled surface properties
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Drug delivery systems
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Implantable sensors
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Antimicrobial surfaces
Research in this area seeks to leverage the compound's unique surface modification capabilities to address challenges in biomedical engineering.
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